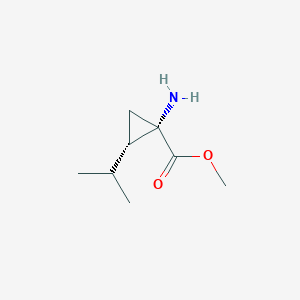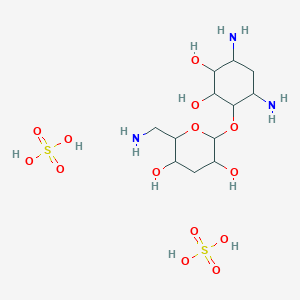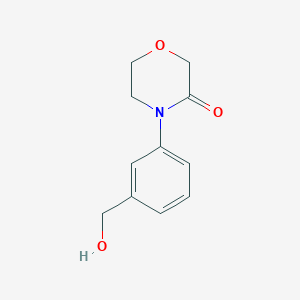
N'-Hydroxy-2,4-dimethylbenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Hydroxy-2,4-dimethylbenzimidamide is a chemical compound with the molecular formula C9H12N2O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-Hydroxy-2,4-dimethylbenzimidamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
In industrial settings, the synthesis of N’-Hydroxy-2,4-dimethylbenzimidamide may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-Hydroxy-2,4-dimethylbenzimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into its reduced forms, potentially altering its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the synthesis of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted benzimidamides.
Aplicaciones Científicas De Investigación
N’-Hydroxy-2,4-dimethylbenzimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N’-Hydroxy-2,4-dimethylbenzimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in cell growth, apoptosis, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxyimidazoles: These compounds share a similar structure and exhibit comparable reactivity and applications.
Imidazole 3-oxides: These compounds are also structurally related and have similar chemical properties.
Benzimidazole Schiff bases: These derivatives have been studied for their antimicrobial and antiparasitic activities.
Uniqueness
N’-Hydroxy-2,4-dimethylbenzimidamide is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its hydroxy group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
N'-hydroxy-2,4-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O/c1-6-3-4-8(7(2)5-6)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11) |
Clave InChI |
IFFWMMRYAJUJOW-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)/C(=N/O)/N)C |
SMILES canónico |
CC1=CC(=C(C=C1)C(=NO)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thietane]](/img/structure/B15242303.png)

![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B15242321.png)




![N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine](/img/structure/B15242354.png)
![2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane](/img/structure/B15242362.png)


![2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B15242382.png)
